molecular formula C11H8BrNO3 B1344109 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 91182-58-0

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1344109
CAS RN: 91182-58-0
M. Wt: 282.09 g/mol
InChI Key: DTWRRPFCWHWFSM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heteroaromatic compounds that contain an oxygen atom and a nitrogen atom in the ring. The presence of a bromophenyl group and a carboxylic acid function in this compound suggests potential reactivity and a range of possible applications in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related isoxazole compounds has been explored in various studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, has been described . This indicates that halogenation reactions are viable for modifying the isoxazole ring, which could be applicable to the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been the subject of experimental and theoretical studies. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which shares a similar isoxazole core with the compound of interest, was performed using density functional theory (DFT) and crystallographic measurements . These methods could be applied to determine the molecular structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and predict its reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their heteroaromatic nature and functional groups. The tautomerism between 5-hydroxyisoxazoles and isoxazol-5-ones, as well as the basicity and acidity of these compounds, have been recorded . This suggests that 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid could also exhibit interesting chemical behavior, such as tautomerism or participation in acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and substituents. The study of molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrates the importance of hydrogen bonding in the solid-state structures of such compounds . This information could be relevant to understanding the properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, such as its solubility, melting point, and potential for forming cocrystals.

Scientific Research Applications

  • Biological Activities of Pyrazoline Derivatives

    • Application: A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component, on the AchE activity and MDA level in the brain of alevins .
    • Method: The study involved the synthesis of the pyrazoline derivative and subsequent testing on alevins .
    • Results: The study provided insights into the biological activities of the pyrazoline derivative, including its potential neurotoxic effects .
  • Synthesis of Liquid Crystal Polymers

    • Application: A study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .
    • Method: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Main-Chain Liquid Crystal Polymers (MCLCPs)

    • Application: A study reported the preparation of one main-chain liquid crystal polymer (MCLCP) using a Mizoroki–Heck polymerization .
    • Method: The MCLCP was prepared using a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
    • Results: The study provided insights into the synthesis and liquid crystalline behavior of the MCLCP .
  • Biological Potential of Indole Derivatives

    • Application: A review highlighted the biological potential of indole derivatives, which contain a similar aromatic structure to the compound .
    • Method: The review summarized the important pharmacological activity of indole derivatives .
    • Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Preparation of 4-Bromophenylacetic Acid

    • Application: 4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
    • Method: 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
    • Results: The preparation of 4-Bromophenylacetic acid provides a valuable intermediate for further chemical synthesis .
  • Biological Activities of Pyrazoline Derivative

    • Application: A study investigated the biological activities of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component .
    • Method: The study involved the synthesis of the pyrazoline derivative and subsequent testing .
    • Results: The study provided insights into the biological activities of the pyrazoline derivative .

Safety And Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid” would require appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment .

Future Directions

The future research directions would likely involve exploring the potential biological and pharmaceutical applications of this compound, given the known activities of other isoxazole derivatives .

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRRPFCWHWFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624551
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

91182-58-0
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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